molecular formula C17H29N3O4S B12302077 Methyl 6-(+)-biotinylamidohexanoate

Methyl 6-(+)-biotinylamidohexanoate

Cat. No.: B12302077
M. Wt: 371.5 g/mol
InChI Key: MTIZHLHFACYVKF-UHFFFAOYSA-N
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Description

Methyl 6-(+)-biotinylamidohexanoate is a biotin derivative that is often used in biochemical and molecular biology applications. Biotin, also known as vitamin B7, is a water-soluble vitamin that plays a crucial role in various metabolic processes. The addition of a methyl group and a hexanoate chain to biotin enhances its utility in various scientific applications, particularly in the field of bioconjugation and labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(+)-biotinylamidohexanoate typically involves the esterification of biotin with hexanoic acid, followed by the introduction of a methyl group. The process generally includes the following steps:

    Activation of Biotin: Biotin is first activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Esterification: The activated biotin is then reacted with hexanoic acid under mild conditions to form the biotinylamidohexanoate intermediate.

    Methylation: Finally, the intermediate is methylated using a methylating agent such as methyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis and purification systems. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(+)-biotinylamidohexanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the ester and amide functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.

    Reduction: Sodium borohydride in methanol at low temperatures.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products

    Oxidation: Oxidized derivatives of the hexanoate chain.

    Reduction: Reduced forms of the ester or amide groups.

    Substitution: Substituted biotin derivatives with various functional groups.

Scientific Research Applications

Methyl 6-(+)-biotinylamidohexanoate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a labeling agent in various chemical reactions.

    Biology: Commonly used in biotinylation of proteins and nucleic acids for detection and purification purposes.

    Medicine: Employed in diagnostic assays and as a component in drug delivery systems.

    Industry: Utilized in the production of biotinylated products for research and development.

Mechanism of Action

The mechanism of action of Methyl 6-(+)-biotinylamidohexanoate involves its ability to bind to avidin or streptavidin with high affinity. This binding is utilized in various biochemical assays and purification techniques. The hexanoate chain and methyl group enhance the solubility and stability of the compound, making it more effective in its applications.

Comparison with Similar Compounds

Similar Compounds

    Biotin: The parent compound, essential for various metabolic processes.

    Biotinyl-N-hydroxysuccinimide ester: Another biotin derivative used for biotinylation.

    Biotin-PEG conjugates: Biotin derivatives with polyethylene glycol chains for increased solubility.

Uniqueness

Methyl 6-(+)-biotinylamidohexanoate is unique due to its enhanced solubility and stability, making it more effective in bioconjugation and labeling applications compared to other biotin derivatives.

Properties

IUPAC Name

methyl 6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29N3O4S/c1-24-15(22)9-3-2-6-10-18-14(21)8-5-4-7-13-16-12(11-25-13)19-17(23)20-16/h12-13,16H,2-11H2,1H3,(H,18,21)(H2,19,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTIZHLHFACYVKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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